![molecular formula C19H14N2O3S B11053982 3-methyl-8-(phenylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one](/img/no-structure.png)
3-methyl-8-(phenylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-8-(phenylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Vorbereitungsmethoden
The synthesis of 3-methyl-8-(phenylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one typically involves multi-component reactions (MCRs), which are efficient and environmentally friendly. One common method is the Groebke–Blackburn–Bienaymé reaction, which involves the reaction of an aldehyde, an isocyanide, and a heterocyclic compound containing an amidine fragment in the presence of a catalyst . The reaction conditions often include refluxing in ethanol with a catalyst such as CeCl3·7H2O .
Analyse Chemischer Reaktionen
3-methyl-8-(phenylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinazoline ring, often using reagents like halides or amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: It may be used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 3-methyl-8-(phenylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the migration of cancer cells and induce cell cycle arrest in the G0/G1 phase . Additionally, it can mediate cell apoptosis through the release of nitric oxide (NO), which plays a key role in various biological processes .
Vergleich Mit ähnlichen Verbindungen
3-methyl-8-(phenylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one is unique due to its specific structural features and biological activities. Similar compounds include other quinazoline derivatives such as:
- Quinazolin-2(1H)-one
- Quinazolin-4(3H)-one
- Quinazolin-2,4(1H,3H)-one
These compounds share some structural similarities but differ in their specific substituents and biological activities.
Eigenschaften
Molekularformel |
C19H14N2O3S |
---|---|
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
8-(benzenesulfonyl)-3-methylpyrido[1,2-a]quinazolin-6-one |
InChI |
InChI=1S/C19H14N2O3S/c1-13-9-10-21-17-8-7-15(12-16(17)19(22)20-18(21)11-13)25(23,24)14-5-3-2-4-6-14/h2-12H,1H3 |
InChI-Schlüssel |
SZVMZRDOPHCPLB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=NC(=O)C3=C(N2C=C1)C=CC(=C3)S(=O)(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.